![molecular formula C17H24N6O4S B1676733 Montirelin CAS No. 90243-66-6](/img/structure/B1676733.png)
Montirelin
描述
Montirelin, also known as thyrotropin-releasing hormone analogue, is a synthetic compound that mimics the action of thyrotropin-releasing hormone. Thyrotropin-releasing hormone is a tripeptide hormone produced in the hypothalamus that stimulates the release of thyroid-stimulating hormone from the anterior pituitary gland. This compound is more potent and longer-acting than thyrotropin-releasing hormone and has been studied for its potential therapeutic effects in various neurological and cognitive disorders .
准备方法
合成路线和反应条件
蒙替雷林通过一系列肽偶联反应合成。合成通常涉及以下步骤:
氨基保护: 使用合适的保护基团(如叔丁氧羰基(Boc)或芴甲氧羰基(Fmoc))保护起始氨基酸的氨基。
肽偶联: 在偶联添加剂(如羟基苯并三唑(HOBt))的存在下,使用肽偶联试剂(如二环己基碳二亚胺(DCC)或 1-乙基-3-(3-二甲基氨基丙基)碳二亚胺(EDC))偶联受保护的氨基酸。
脱保护: 在酸性或碱性条件下去除保护基团,得到所需的肽序列。
工业生产方法
蒙替雷林的工业生产遵循类似的合成路线,但规模更大。 该过程涉及优化反应条件,使用自动化肽合成仪以及大规模纯化技术,以确保最终产物的高产率和纯度 .
化学反应分析
反应类型
蒙替雷林会发生各种化学反应,包括:
氧化: 蒙替雷林可以被氧化以形成半胱氨酸残基之间的二硫键。
还原: 还原反应可以断裂二硫键,将其转化回硫醇基团。
取代: 蒙替雷林可以发生取代反应,其中官能团被其他基团取代。
常用试剂和条件
氧化: 水溶液中的过氧化氢或碘。
还原: 二硫苏糖醇 (DTT) 或三(2-羧乙基)膦 (TCEP)。
取代: 取决于所需的取代,各种亲核试剂或亲电试剂.
形成的主要产物
氧化: 形成二硫键连接的肽。
还原: 形成含有游离硫醇的肽。
取代: 形成具有新官能团的修饰肽.
科学研究应用
Neuroprotective Effects
Montirelin has been studied for its neuroprotective properties, particularly in conditions involving disturbances of consciousness. A study demonstrated that this compound significantly improved recovery from coma induced by head concussion and narcosis in animal models. The compound was shown to shorten the recovery time for motor activity and reflexes compared to traditional thyrotropin-releasing hormone, indicating its potential as a more effective treatment option in acute neurological conditions .
Treatment of Disturbances of Consciousness
This compound is being investigated as a treatment for disturbances of consciousness, such as those resulting from traumatic brain injuries or drug overdoses. In repeated dose toxicity studies on rats, this compound was administered intravenously over 26 weeks with no significant adverse effects observed at lower doses, supporting its safety profile for chronic use . The no-observed-adverse-effect level (NOAEL) was determined to be 0.02 mg/kg, indicating a favorable therapeutic window .
Role in Sleep Regulation
Research has indicated that this compound may play a role in sleep regulation. In studies involving mice, this compound administration resulted in increased wakefulness, suggesting its potential utility in treating sleep disorders . The mechanism appears to involve the excitation of histaminergic neurons, which are crucial for promoting arousal and wakefulness.
Cardiovascular Applications
This compound's effects on cardiovascular health have also been explored. It has been shown to influence heart rate and blood pressure regulation through its action on the central nervous system. This property may be beneficial in managing conditions like orthostatic hypotension or other autonomic dysfunctions .
Metabolic Implications
The compound has implications for metabolic health as well. Studies have indicated that this compound can affect thyroid hormone levels, which are critical for metabolism regulation. Its ability to stimulate thyroid activity could be leveraged in treating hypothyroid conditions or metabolic syndromes .
Data Tables and Case Studies
作用机制
蒙替雷林通过与大脑中的促甲状腺激素释放激素受体结合发挥作用。这种结合激活非选择性阳离子通道和电流钠/钙交换,导致神经元去极化。 蒙替雷林还调节神经递质(如组胺)的释放,组胺在促进觉醒和清醒中起着关键作用 .
相似化合物的比较
蒙替雷林与其他促甲状腺激素释放激素类似物进行比较,例如:
促甲状腺素释放激素: 另一种促甲状腺激素释放激素类似物,具有类似的效果,但作用时间更短。
塔替雷林: 与促甲状腺激素释放激素相比,它是一种更有效,作用时间更长的类似物,但具有不同的药代动力学特性。
独特性
蒙替雷林的独特性在于它与其他促甲状腺激素释放激素类似物相比,具有效力、稳定性和更长作用时间的结合。 这使其成为治疗和研究应用的宝贵化合物 .
生物活性
Montirelin, also known as CG-3703, is a synthetic analog of thyrotropin-releasing hormone (TRH) that has garnered attention for its potential therapeutic applications, particularly in neurological and psychiatric disorders. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and safety profile.
This compound acts primarily through the modulation of neurotransmitter systems in the central nervous system (CNS). It is known to stimulate the release of several neuropeptides and neurotransmitters, including:
- Thyroid-stimulating hormone (TSH) : this compound enhances TSH release from the anterior pituitary gland, which subsequently influences thyroid hormone levels.
- Histamine : Studies have shown that this compound can activate histaminergic neurons in the tuberomamillary nucleus (TMN), promoting wakefulness and arousal. This effect is mediated through non-selective cation channels and electrogenic Na+/Ca2+ exchange mechanisms .
- Melatonin : Research indicates that this compound may influence melatonin synthesis in certain cell lines, suggesting a role in circadian rhythm regulation .
Efficacy in Clinical Studies
This compound has been investigated for its efficacy in various clinical settings. Notably:
- Phase II Trials : In a study involving patients with disturbances of consciousness, administration of 0.5 mg this compound over 14 days resulted in a 73% improvement in global clinical state ratings .
- Safety and Tolerability : A Phase I evaluation demonstrated that this compound was safe and well-tolerated among participants, with a favorable side effect profile .
Summary of Clinical Findings
Study Phase | Participants | Dosage | Outcome |
---|---|---|---|
Phase I | 34 | N/A | Safety and tolerability established |
Phase II | 60 | 0.5 mg/day for 14 days | 73% improvement in clinical state |
Phase III | 240 | N/A | Similar positive results as Phase II |
Toxicity Studies
Toxicity assessments have provided insights into the safety profile of this compound. A single-dose toxicity study indicated that doses exceeding 50 mg/kg could lead to tremors in animal models, while higher doses resulted in decreased locomotor activity . A five-week intravenous toxicity study further confirmed these findings but also indicated that lower doses were generally well tolerated .
Case Studies and Research Findings
Several case studies have explored the effects of this compound on specific conditions:
- Cognitive Dysfunction : In patients with cognitive impairments, this compound has shown potential benefits by enhancing cognitive functions through its neuroprotective properties.
- Seizures : Animal models have demonstrated that this compound possesses anticonvulsant properties, offering promise for treating seizure disorders .
属性
IUPAC Name |
(3R,6R)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-6-methyl-5-oxothiomorpholine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O4S/c1-9-15(25)22-12(7-28-9)16(26)21-11(5-10-6-19-8-20-10)17(27)23-4-2-3-13(23)14(18)24/h6,8-9,11-13H,2-5,7H2,1H3,(H2,18,24)(H,19,20)(H,21,26)(H,22,25)/t9-,11+,12+,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHMQGIMHQPMEB-IXOXFDKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(CS1)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@@H](CS1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301034132 | |
Record name | Montirelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301034132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90243-66-6 | |
Record name | Montirelin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90243-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Montirelin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090243666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Montirelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301034132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MONTIRELIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30MUJ6YYUY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。